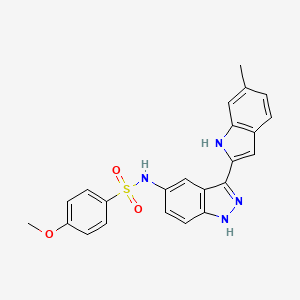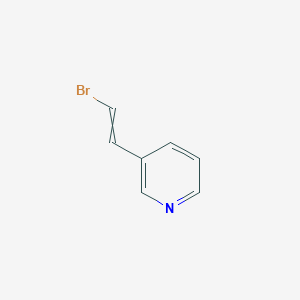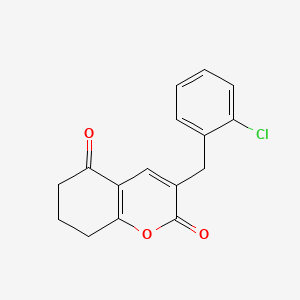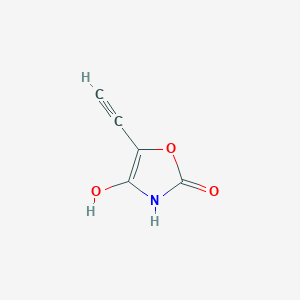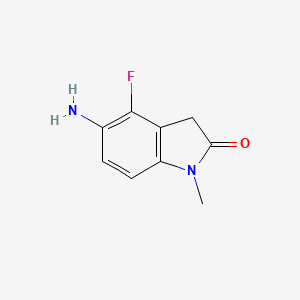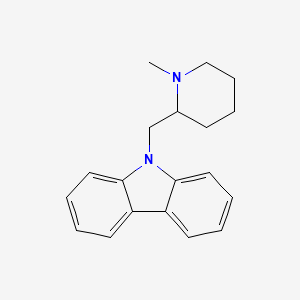
Carbazole, 9-(1-methyl-2-piperidyl)methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(1-Methyl-2-piperidylmethyl)-9h-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science.
Vorbereitungsmethoden
The synthesis of 9-(1-Methyl-2-piperidylmethyl)-9h-carbazole can be achieved through several synthetic routes. One common method involves the reaction of carbazole with 1-methyl-2-piperidylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
9-(1-Methyl-2-piperidylmethyl)-9h-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the carbazole ring are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
9-(1-Methyl-2-piperidylmethyl)-9h-carbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 9-(1-Methyl-2-piperidylmethyl)-9h-carbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
9-(1-Methyl-2-piperidylmethyl)-9h-carbazole can be compared with other carbazole derivatives, such as:
9-Ethylcarbazole: Known for its use in organic electronics and as a precursor in the synthesis of other compounds.
9-Phenylcarbazole: Studied for its photophysical properties and applications in materials science.
9-(2-Hydroxyethyl)carbazole: Investigated for its potential biological activities and use in medicinal chemistry.
The uniqueness of 9-(1-Methyl-2-piperidylmethyl)-9h-carbazole lies in its specific structural features and the resulting properties that make it suitable for various applications.
Eigenschaften
CAS-Nummer |
60706-49-2 |
|---|---|
Molekularformel |
C19H22N2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
9-[(1-methylpiperidin-2-yl)methyl]carbazole |
InChI |
InChI=1S/C19H22N2/c1-20-13-7-6-8-15(20)14-21-18-11-4-2-9-16(18)17-10-3-5-12-19(17)21/h2-5,9-12,15H,6-8,13-14H2,1H3 |
InChI-Schlüssel |
JVFDOOGBFMRGJE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCC1CN2C3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)

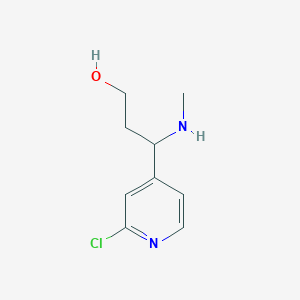
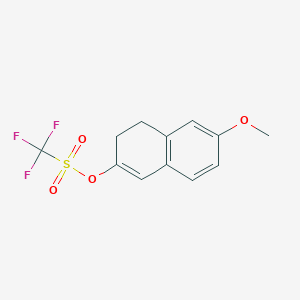
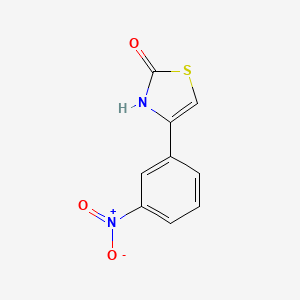
![2-Cyanobenzo[d]thiazol-6-yl acetate](/img/structure/B13945700.png)

